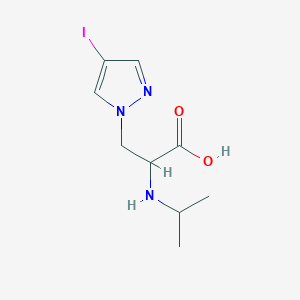

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid

Description

3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid (CAS: 1341969-82-1) is a synthetic intermediate with a propanoic acid backbone functionalized by a 4-iodo-pyrazole moiety and an isopropylamino group.

Properties

Molecular Formula |

C9H14IN3O2 |

|---|---|

Molecular Weight |

323.13 g/mol |

IUPAC Name |

3-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C9H14IN3O2/c1-6(2)12-8(9(14)15)5-13-4-7(10)3-11-13/h3-4,6,8,12H,5H2,1-2H3,(H,14,15) |

InChI Key |

GUCFOMBNUVAPNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CN1C=C(C=N1)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with a suitable leaving group on the pyrazole ring.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the iodine atom, potentially leading to deiodination and the formation of a hydrogenated pyrazole derivative.

Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives of the isopropylamino group.

Reduction: Deiodinated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Patents

Several patented propanoic acid derivatives share structural similarities but differ in substituents and applications:

- N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester: Features a phenylphenylmethyl group and ethyl ester, likely enhancing metabolic stability. This compound is designed for enzyme inhibition, contrasting with the target compound’s pyrazole-iodine motif .

- 3-((1-(cis-4-Carboxycarbonyl-cis-3-butylcyclohexyl)-1-carbamoyl)cyclopentyl]-2S-(2-methoxyethyl)propanoic acid: Incorporates a cyclohexyl-carbamoyl group, emphasizing rigidity for receptor binding. The absence of heterocyclic iodinated groups limits its use in redox-mediated mechanisms .

Key Structural Differences :

- The isopropylamino group offers a secondary amine for hydrogen bonding, absent in esterified or carbamoylated analogues.

Agrochemical Propanoic Acid Derivatives

Propanoic acid derivatives in agrochemistry, such as haloxyfop and fluazifop, feature phenoxy-pyridinyl substituents optimized for herbicidal activity. For example:

- Haloxyfop: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid. The trifluoromethyl-pyridinyl group enhances pesticidal activity via disruption of plant lipid synthesis .

Functional Comparison :

- Target Compound : Designed for anticancer applications, leveraging iodine’s electron-deficient properties for covalent binding or radiosensitization.

- Agrochemicals : Rely on electronegative groups (Cl, CF₃) for plant enzyme inhibition. The absence of iodinated heterocycles in pesticides underscores the target compound’s specialized design .

Biological Activity

3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 292.11 g/mol. The presence of the iodine atom in its structure enhances its reactivity, which is crucial for its biological activity. The compound features a pyrazole ring substituted with an iodine atom, along with an isopropylamino group attached to a propanoic acid moiety.

Research indicates that derivatives of pyrazole, including 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid, may exhibit various biological activities such as:

- Anti-inflammatory effects : Compounds with similar structures have shown promise in modulating inflammatory pathways.

- Anticancer properties : Some pyrazole derivatives are being investigated for their ability to inhibit cancer cell proliferation.

- Neuroprotective effects : Certain analogs have been explored for their potential to protect neuronal cells from damage.

The specific mechanisms through which 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid exerts these effects are still under investigation, but preliminary studies suggest interactions with key biological targets such as enzymes involved in inflammatory responses and cellular signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-(4-Bromo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid | C₉H₁₂N₂O₂Br | Bromine substitution; potential for similar biological activity. |

| 3-(4-Methyl-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid | C₉H₁₂N₂O₂ | Methyl group enhances lipophilicity; explored for neuroprotective effects. |

| 3-(4-Nitro-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid | C₉H₁₂N₃O₃ | Nitro group introduces electron-withdrawing characteristics; studied for anticancer properties. |

The uniqueness of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid lies in the iodine atom's presence, which may enhance its reactivity and selectivity compared to other halogenated or substituted pyrazoles.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives significantly reduced inflammatory markers in animal models, suggesting a potential therapeutic role in treating inflammatory diseases.

- Anticancer Research : In vitro studies showed that specific analogs could inhibit the growth of various cancer cell lines, indicating their potential as anticancer agents.

- Neuroprotection : Research into neuroprotective effects revealed that some pyrazole compounds could prevent neuronal cell death induced by oxidative stress, highlighting their potential in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.